(13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol

Lipophilicity Coordination Chemistry Ligand Design

(13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol (CAS 84878-45-5) is a linear polyamine derivative incorporating a 3,4-dimethylphenol terminus, classified as a C17H33N5O organic compound. The molecule possesses a flexible tetraazatridecane backbone terminating in a primary amine at one end and a phenolic moiety at the other, which distinguishes it from both rigid macrocyclic chelators and simpler aliphatic polyamines.

Molecular Formula C17H33N5O
Molecular Weight 323.5 g/mol
CAS No. 84878-45-5
Cat. No. B12683313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol
CAS84878-45-5
Molecular FormulaC17H33N5O
Molecular Weight323.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C)O)CNCCNCCNCCNCCN
InChIInChI=1S/C17H33N5O/c1-14-15(2)17(23)4-3-16(14)13-22-12-11-21-10-9-20-8-7-19-6-5-18/h3-4,19-23H,5-13,18H2,1-2H3
InChIKeyULEQTYYXSZMTLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol (CAS 84878-45-5) Baseline Properties and Structural Classification for Procurement Evaluation


(13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol (CAS 84878-45-5) is a linear polyamine derivative incorporating a 3,4-dimethylphenol terminus, classified as a C17H33N5O organic compound . The molecule possesses a flexible tetraazatridecane backbone terminating in a primary amine at one end and a phenolic moiety at the other, which distinguishes it from both rigid macrocyclic chelators and simpler aliphatic polyamines . This structural arrangement positions the compound as a research intermediate for studies involving metal coordination, wherein the combination of aliphatic amine nitrogen donors and the phenolic oxygen may offer tunable binding properties depending on protonation state . Currently, the compound is available from multiple specialty chemical suppliers for non-human research applications, with typical specifications including 95% purity and molecular weight of 323.5 g/mol .

Why Generic Substitution of (13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol (CAS 84878-45-5) with Related Polyamines or Phenolic Ligands Is Not Straightforward


The substitution of (13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol with other polyamine or aminophenol ligands is inadvisable without experimental validation because the compound possesses a unique combination of donor atoms and backbone flexibility that is not replicated by common alternatives . Unlike macrocyclic tetraaza ligands which enforce a fixed coordination geometry, the linear tetraazatridecane chain in this compound confers conformational flexibility that can adapt to different metal ions and oxidation states, while the pendant dimethylphenol group provides an additional O-donor that can participate in coordination as either a neutral phenol or an anionic phenolate depending on pH, thereby modulating complex stability and metal ion selectivity in ways that simpler linear tetraamines or phenol-only ligands cannot . Consequently, researchers requiring the precise donor set and steric profile of this compound for a specific assay, catalytic system, or coordination study should not assume that any in-class analog will yield equivalent results.

Quantitative Evidence Guide for (13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol (CAS 84878-45-5): Comparative Physicochemical Data and Analytical Performance Metrics


Physicochemical Benchmarking of (13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol (CAS 84878-45-5) Against Common Polyamine Ligands

The computed LogP value for (13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol is 0.628, as determined by SIELC Technologies [1]. This LogP, which reflects moderate hydrophobicity due to the dimethylphenol substituent, can be contrasted with the extremely low LogP of simpler linear tetraamines such as triethylenetetramine (TETA; calculated LogP ~ -1.4 to -2.0) and the more hydrophobic fully methylated analog 2,5,9,12-tetramethyl-2,5,9,12-tetraazatridecane [2]. The measured value positions the compound at an intermediate lipophilicity that may influence its partitioning between aqueous and organic phases in biphasic catalysis or extraction systems [1].

Lipophilicity Coordination Chemistry Ligand Design

Boiling Point and Thermal Stability Profile of (13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol (CAS 84878-45-5) Relative to Low-Molecular-Weight Polyamines

The computed boiling point for (13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol is 511.5°C at 760 mmHg, with a computed flash point of 263.1°C and a density of 1.051 g/cm³ . For comparison, the boiling point of triethylenetetramine (TETA), a structurally related but simpler linear tetraamine, is approximately 266-267°C at 760 mmHg [1]. The substantially higher boiling point of the target compound—by approximately 245°C—is consistent with its higher molecular weight (323.5 g/mol versus 146.2 g/mol for TETA) and the presence of the aromatic dimethylphenol moiety, which increases intermolecular forces .

Thermal Analysis Process Chemistry High-Temperature Applications

Analytical Chromatography Performance of (13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol (CAS 84878-45-5) Using Validated Reverse-Phase HPLC Methods

A validated reverse-phase HPLC method has been established for the analysis of (13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid (substituted with formic acid for mass spectrometry compatibility) [1]. While no quantitative resolution or retention factor data are provided, the method is described as scalable for preparative separation and suitable for pharmacokinetic studies, indicating that the compound exhibits a defined retention profile under these conditions [1]. In contrast, simpler polyamines such as ethylenediamine or diethylenetriamine often require derivatization or specialized ion-pairing chromatography due to their high polarity and poor UV absorbance, whereas the phenolic chromophore in this compound may enable direct UV detection without derivatization .

HPLC Method Development Analytical Chemistry Purity Assessment

Recommended Research and Industrial Application Scenarios for (13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol (CAS 84878-45-5) Based on Quantitative Evidence


High-Temperature Catalytic or Extraction Processes Requiring Low Ligand Volatility

Given its computed boiling point of 511.5°C, which is approximately 245°C higher than that of triethylenetetramine (TETA) [1], this compound is preferentially suited for high-temperature applications such as biphasic catalysis, metal extraction from hot process streams, or high-boiling solvent systems where volatile amine ligands would evaporate, causing loss of ligand and potential safety hazards.

Coordination Chemistry Studies Exploring Flexible N,O-Donor Ligands with Tunable Lipophilicity

The compound's moderate LogP of 0.628 [1] and its linear tetraamine backbone with a phenolic terminus make it a candidate for fundamental coordination chemistry research comparing the metal-binding affinities and selectivities of flexible acyclic ligands versus rigid macrocycles, or for investigating how phenol protonation state influences complex stability across a pH range.

Analytical Method Development and Pharmacokinetic Profiling of Polyamine-Containing Molecules

The validated reverse-phase HPLC method using a Newcrom R1 column [1] provides a foundation for laboratories developing purity assays, stability-indicating methods, or preliminary pharmacokinetic studies for this compound class. The presence of a UV-active phenolic group may permit direct detection without the derivatization steps required for simpler polyamines, potentially streamlining analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.